

Technical Guide: Physical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dimethyl-1H-imidazole hydrochloride

Cat. No.: B1356284

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **4,5-Dimethyl-1H-imidazole hydrochloride**. The information is compiled from various chemical data sources and is intended to support research and development activities. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and workflow diagrams for key analytical procedures.

Core Physical Properties

4,5-Dimethyl-1H-imidazole hydrochloride is a heterocyclic organic compound. Understanding its physical properties is crucial for its application in chemical synthesis, pharmaceutical development, and materials science.

General Information

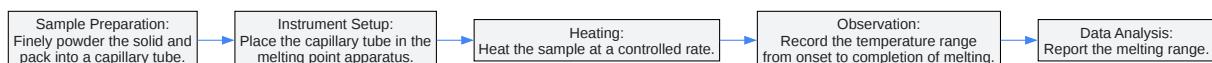
Property	Value	Source
CAS Number	53316-51-1	[1]
Molecular Formula	C ₅ H ₉ CIN ₂	[1]
Appearance	Solid (visual inspection)	

Quantitative Data Summary

The following table summarizes the key quantitative physical properties for **4,5-Dimethyl-1H-imidazole hydrochloride** and its corresponding free base, 4,5-Dimethyl-1H-imidazole.

Property	4,5-Dimethyl-1H-imidazole hydrochloride	4,5-Dimethyl-1H-imidazole (Free Base)	Source
Molecular Weight	132.59 g/mol	96.13 g/mol	[1] [2]
Melting Point	~305 °C (decomposes)	121-122 °C	
Boiling Point	Not available	284.288 °C at 760 mmHg	[3]
Density	Not available	1.028 g/cm ³	[3]
pKa (Predicted)	Not available	15.26 ± 0.10	[3]
Solubility	Expected to be highly soluble in water and soluble in methanol.	Soluble in ethanol, ether, chloroform, pyridine, and benzene; insoluble in petroleum ether.	[4] [5] [6]
Flash Point	Not available	150.982 °C	[3]

Experimental Protocols


The following sections detail standardized experimental methodologies for determining the key physical properties of **4,5-Dimethyl-1H-imidazole hydrochloride**.

Melting Point Determination

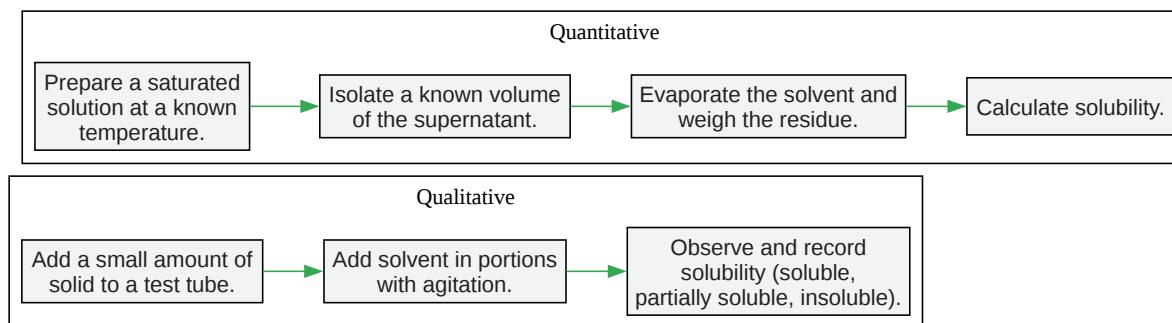
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

- A small, finely powdered sample of **4,5-Dimethyl-1H-imidazole hydrochloride** is packed into a capillary tube to a depth of 2-3 mm.[7]
- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a controlled rate (initially rapid to approach the expected melting point, then slowed to 1-2 °C per minute).
- The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range.[8] For substances that decompose, the temperature of decomposition is noted.

[Click to download full resolution via product page](#)

Workflow for Melting Point Determination


Solubility Assessment

Determining the solubility in various solvents is essential for reaction setup, purification, and formulation.

Methodology:

- Qualitative Assessment:
 - Add approximately 10-20 mg of **4,5-Dimethyl-1H-imidazole hydrochloride** to a test tube.
 - Add 1 mL of the desired solvent (e.g., water, ethanol, dichloromethane) in portions, agitating after each addition.[9]
 - Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.[10]
- Quantitative Assessment:

- Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.
- Carefully withdraw a known volume of the supernatant.
- Evaporate the solvent from the aliquot and weigh the remaining solid.
- Calculate the solubility in terms of g/100 mL or other appropriate units.

[Click to download full resolution via product page](#)

Workflow for Solubility Assessment

Spectroscopic Analysis

Spectroscopic data provides structural confirmation and information about the chemical environment of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

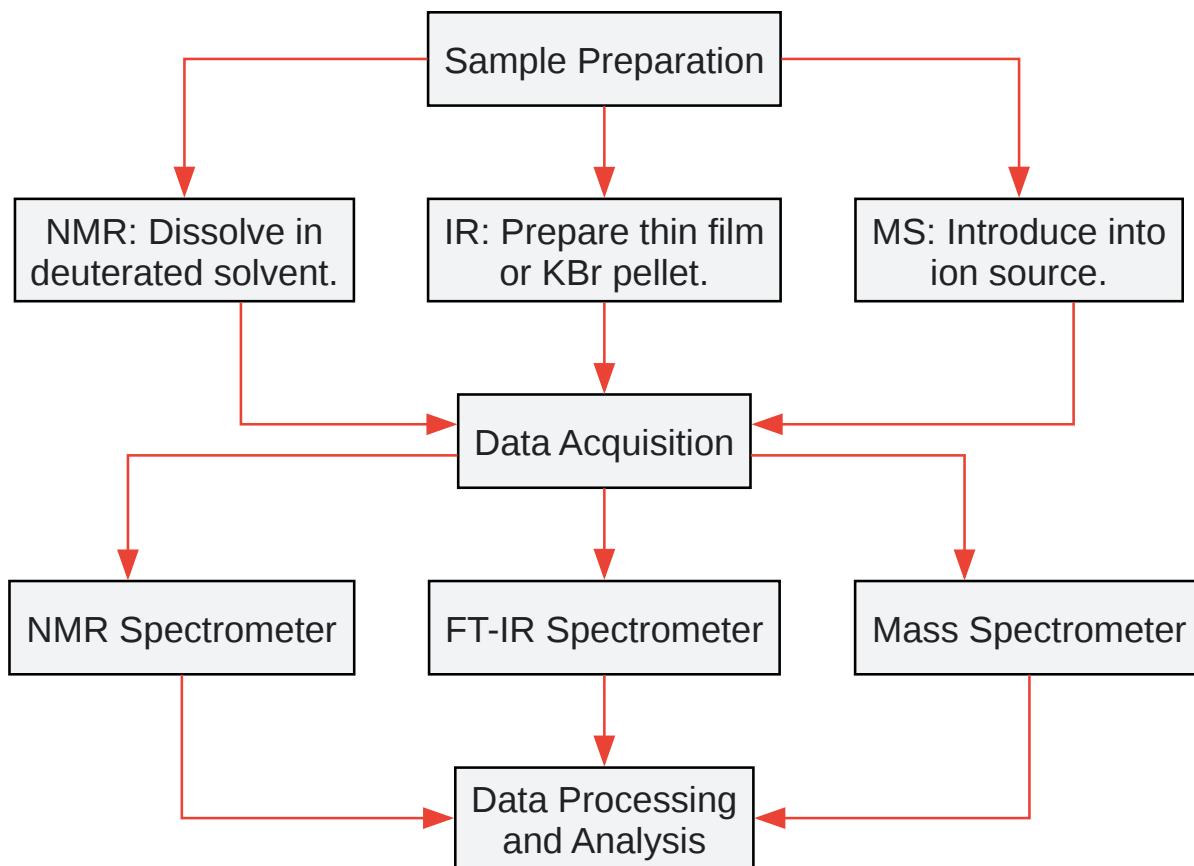
Methodology for ^1H NMR:

- Dissolve 5-10 mg of **4,5-Dimethyl-1H-imidazole hydrochloride** in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) in an NMR tube.[11]

- The use of a non-protic solvent like DMSO-d₆ is often preferred for hydrochloride salts to observe the N-H protons.[12][13]
- Acquire the ¹H NMR spectrum using a standard NMR spectrometer.
- Process the data, including Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and assign the chemical shifts (ppm) relative to a reference standard (e.g., TMS). The protonation of the imidazole nitrogen is expected to cause a downfield shift of adjacent protons compared to the free base.[11][14]

Infrared (IR) Spectroscopy

Methodology (Thin Solid Film):


- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[15]
- Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).[15]
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[15]
- Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum. The spectrum should show characteristic peaks for N-H, C-H, C=N, and C-N bonds.

Mass Spectrometry (MS)

Methodology (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, where it is vaporized. [16]
- The gaseous molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[17]
- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[18]

- A detector measures the abundance of each ion, generating a mass spectrum. The spectrum is analyzed for the molecular ion peak (M^+) and characteristic fragment ions.

[Click to download full resolution via product page](#)

General Workflow for Spectroscopic Analysis

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 4,5-Dimethyl-1H-imidazole | C5H8N2 | CID 75306 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)

- 3. 4,5-DIMETHYL-1H-IMIDAZOLE | 2302-39-8 | lookchem [lookchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chembk.com [chembk.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. byjus.com [byjus.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. chem.ws [chem.ws]
- 11. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Mass Spectrometry [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 4,5-Dimethyl-1H-imidazole hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1356284#4-5-dimethyl-1h-imidazole-hydrochloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com